molecular formula C19H23ClN4O2S B4116031 N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride

N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride

Cat. No. B4116031
M. Wt: 406.9 g/mol
InChI Key: LDUZMHJBPUBHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is a chemical compound that has gained significant attention in scientific research due to its therapeutic potential in treating various diseases. This compound is a thiourea derivative and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. For instance, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in preclinical studies and has potential therapeutic effects in various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride. One of the potential directions is to investigate its therapeutic potential in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the development of more soluble analogs of N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride could improve its bioavailability and facilitate its use in vivo.

Scientific Research Applications

N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride has shown potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In preclinical studies, it has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.ClH/c24-23(25)18-6-4-5-17(13-18)21-19(26)20-16-9-7-15(8-10-16)14-22-11-2-1-3-12-22;/h4-10,13H,1-3,11-12,14H2,(H2,20,21,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZMHJBPUBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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